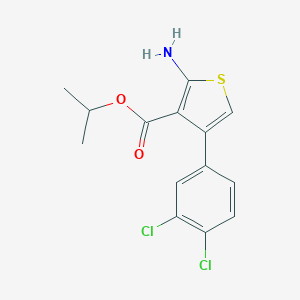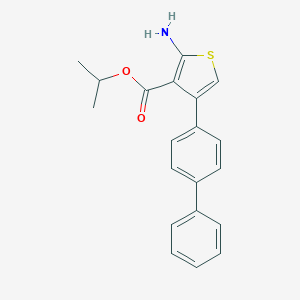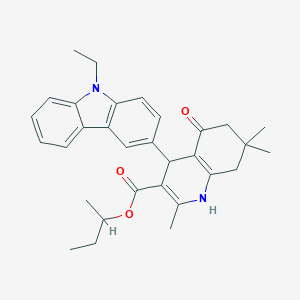
6-Brom-2-(4-Isopropoxyphenyl)chinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16BrNO3 . It has a molecular weight of 386.2 g/mol . The IUPAC name for this compound is 6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A general procedure involves heating a mixture of the appropriate isatin derivative, aqueous potassium hydroxide, and an equimolar amount of ketone under reflux for 15-24 hours . The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane mixture (3:2) as the mobile phase .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is 1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) . The canonical SMILES representation is CC©OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O .
Physical And Chemical Properties Analysis
The computed properties of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid include a molecular weight of 386.2 g/mol, XLogP3-AA of 4.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 385.03136 g/mol, a monoisotopic mass of 385.03136 g/mol, a topological polar surface area of 59.4 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 436 .
Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
Chinolin und seine Derivate bilden eine wichtige Klasse heterozyklischer Verbindungen für die Entwicklung neuer Medikamente, insbesondere im Bereich der Antimalariamittel . Chinolin-basierte Medikamente werden seit Jahrhunderten zur Behandlung von Malaria eingesetzt und sie sind weiterhin essenziell im Kampf gegen diese Krankheit .
Antikrebsaktivität
Chinolin-Derivate haben sich als vielversprechend für die Anwendung als Antikrebsmittel erwiesen . Ihre einzigartige Struktur ermöglicht es ihnen, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antikrebsmittel macht .
Antibakterielle Aktivität
Einige Chinolin-Derivate haben eine antibakterielle Aktivität gezeigt . Zum Beispiel wurden 8-substituierte Chinolincarbonsäuren synthetisiert und zeigten eine antibakterielle Aktivität .
Antifungalaktivität
Chinolin wurde als antifungale Wirkung gezeigt . Dies deutet darauf hin, dass Chinolin-Derivate, einschließlich „6-Brom-2-(4-Isopropoxyphenyl)chinolin-4-carbonsäure", möglicherweise zu antifungal wirkenden Wirkstoffen entwickelt werden könnten .
Entzündungshemmende Aktivität
Chinolin-Derivate wurden auch als entzündungshemmend gefunden
Eigenschaften
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBQRSOISWKIPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359746 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351001-10-0 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-5-(5-bromofuran-2-yl)-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443994.png)
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443996.png)
![3-({[4-(4-Isopropylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)

![3-bromo-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B444001.png)


![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444005.png)
![5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444007.png)
![3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444011.png)
![2-(2-[(2,5-dichlorophenyl)imino]-4-{3-nitrophenyl}-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B444012.png)